2-Mesitylmagnesium bromide
Overview
Description
Mechanism of Action
Target of Action
2-Mesitylmagnesium bromide is a Grignard reagent . The primary targets of this compound are aromatic radical species . These species are often involved in various biochemical reactions and pathways.
Mode of Action
This compound interacts with its targets by kinetically blocking reactive molecular sites . This blocking action prevents other compounds from reacting with the aromatic radical species, thereby controlling the course of the biochemical reactions in which these species are involved.
Biochemical Pathways
The action of this compound affects the synthesis of stable aromatic radical species such as dibenzoheptazethrene, diindenoanthracene, teranthene, and dimesitylindeno . By blocking reactive molecular sites, this compound controls the formation of these compounds, influencing the downstream effects of the biochemical pathways in which they are involved.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the synthesis of the aforementioned aromatic radical species . By controlling the formation of these compounds, this compound can influence a variety of biochemical reactions and pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is typically used in a solution form, such as 1.0 M in tetrahydrofuran , and its reactivity can be affected by the concentration of the solution. Additionally, it should be handled under a chemical fume hood to ensure safety due to its high reactivity.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Mesitylmagnesium bromide are largely defined by its role as a Grignard reagent. It participates in biochemical reactions by providing a source of nucleophilic carbon atoms, which can form new carbon-carbon bonds in the synthesis of various organic compounds
Molecular Mechanism
The molecular mechanism of this compound is based on its reactivity as a Grignard reagent. It can react with a variety of electrophilic functional groups, leading to the formation of new carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mesitylmagnesium bromide is typically prepared by the reaction of mesitylene (1,3,5-trimethylbenzene) with magnesium in the presence of a brominating agent such as bromine or hydrogen bromide. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran or diethyl ether to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors with precise control over temperature and reaction conditions. The process includes the following steps:
- Dissolving mesitylene in an anhydrous solvent.
- Adding magnesium turnings to the solution.
- Introducing the brominating agent slowly to control the exothermic reaction.
- Stirring the mixture until the reaction is complete.
- Filtering the mixture to remove any unreacted magnesium.
- Purifying the product by distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Mesitylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Participates in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran, diethyl ether.
Reagents: Carbonyl compounds, aryl halides, electrophiles.
Conditions: Anhydrous conditions, controlled temperature (often below 0°C for sensitive reactions).
Major Products:
Alcohols: Formed from the reaction with aldehydes and ketones.
Biaryl Compounds: Result from cross-coupling reactions with aryl halides.
Scientific Research Applications
2-Mesitylmagnesium bromide has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
- Phenylmagnesium bromide
- 2,6-Dimethylphenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
- 2,4,6-Triisopropylphenylmagnesium bromide
Comparison: 2-Mesitylmagnesium bromide is unique due to the presence of three methyl groups on the aromatic ring, which provide steric hindrance and enhance the stability of the compound. This makes it particularly useful in reactions that require high selectivity and stability. In contrast, other Grignard reagents like phenylmagnesium bromide and 2,6-dimethylphenylmagnesium bromide may not offer the same level of stability and selectivity .
Properties
IUPAC Name |
magnesium;1,3,5-trimethylbenzene-6-ide;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWQNXIISCPKBK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408296 | |
Record name | 2-Mesitylmagnesium bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2633-66-1 | |
Record name | 2-Mesitylmagnesium bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-mesitylmagnesium bromide react with N-dichlorophosphoryl-P-trichlorophosphazene? What are the products?
A1: [] The reaction of this compound with N-dichlorophosphoryl-P-trichlorophosphazene leads to the formation of pentaaryl phosphazenes. The specific product formed is dependent on the reaction conditions and stoichiometry. The structure of the resulting pentaaryl phosphazenes was confirmed using techniques such as IR, elemental analysis, 1H, 13C, 31P NMR, and mass spectroscopy. This reaction highlights the utility of this compound as a powerful reagent in synthesizing complex phosphorus-containing compounds. []
Q2: Can this compound be used to synthesize base-stabilized metal complexes? If so, can you provide an example?
A2: Yes, this compound plays a crucial role in the synthesis of a dimeric base-stabilized cobaltosilylene complex. [] Reacting the amidinato silicon(I) dimer [LSi:]2 (where L=PhC(NtBu)2) with CoBr2 for an extended period results in the formation of the desired complex, [(LSi)μ-{CoBr(LSiBr)}]2. This reaction is thought to proceed through "LSiCoBr" and "LSiBr" intermediates. The resulting cobaltosilylene complex exhibits paramagnetism with an effective magnetic moment of 2.8 μB. Its structure has been elucidated using single-crystal X-ray crystallography and DFT studies. []
Q3: What role does this compound play in synthesizing magnesium dithiolenes?
A3: this compound serves as a key starting material for the synthesis of magnesium-based dithiolenes. [] Reacting this compound with a lithium dithiolene radical generates the first reported magnesium-based dithiolene complex. This complex can be further modified by reacting it with N-heterocyclic carbenes, leading to the formation of carbene-stabilized magnesium monodithiolene complexes. These complexes can subsequently be converted into THF-solvated magnesium bis-dithiolene dianions via partial hydrolysis in polar solvents. []
Q4: Are there any examples of this compound being used in asymmetric synthesis?
A4: Yes, this compound has proven to be valuable in asymmetric synthesis. In a specific example, it is used to synthesize (S)-(+)-2,4,6-Trimethylbenzenesulfinamide. [] This synthesis involves a multistep process starting with (1S,2R)-(−)-cis-Aminoindanol and ultimately utilizing this compound in a crucial step. This example highlights the versatility of this compound and its applicability in synthesizing chiral compounds, essential building blocks for numerous pharmaceuticals and biologically active molecules. []
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